1,4-Bis(aziridin-1-yl)butane-2,3-dione

Description

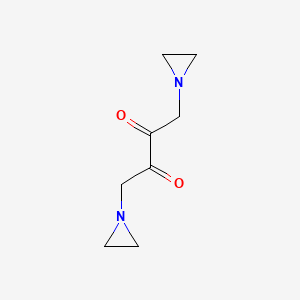

1,4-Bis(aziridin-1-yl)butane-2,3-dione is a heterocyclic α-diketone derivative featuring two aziridine rings symmetrically attached to a central butane-2,3-dione core. Aziridine groups confer high reactivity due to their strained three-membered ring structure, enabling crosslinking and alkylation activities.

Properties

IUPAC Name |

1,4-bis(aziridin-1-yl)butane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDPCQCAKDHMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CC(=O)C(=O)CN2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666373 | |

| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-64-3 | |

| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(aziridin-1-yl)butane-2,3-dione typically involves the reaction of a suitable precursor with aziridine. One common method is the reaction of 1,4-dibromo-2,3-butanedione with aziridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine displaces the bromine atoms to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(aziridin-1-yl)butane-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dione moiety to diols.

Substitution: The aziridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the aziridine rings under mild conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of diols or alcohols.

Substitution: Formation of substituted aziridines or other heterocycles.

Scientific Research Applications

1,4-Bis(aziridin-1-yl)butane-2,3-dione has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Biological Studies: Studied for its interactions with biological macromolecules.

Industrial Applications: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(aziridin-1-yl)butane-2,3-dione involves its reactivity towards nucleophiles. The aziridine rings are highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1,4-Bis(aziridin-1-yl)butane-2,3-dione and related compounds:

Structural and Tautomeric Differences

- Aziridine vs. Pyridine/Quinoline Derivatives: Unlike Fusaripyridines or pyridine/quinoline-substituted analogs, the aziridine groups in this compound lack aromatic stabilization, increasing their propensity for ring-opening reactions. This contrasts with Fusaripyridines, where the pyridine-derived substituents stabilize the enol tautomer .

- Tautomerism: DFT studies on 1,4-di(pyridin-2-yl)butane-2,3-dione reveal that enol tautomers are more stable than the diketone form in both gas and solution phases . While direct data on this compound is unavailable, its electronic environment likely favors similar tautomerism, albeit with distinct reactivity due to aziridine’s electron-deficient nature.

Biological Activity

1,4-Bis(aziridin-1-yl)butane-2,3-dione, also known as 1,4-bis(1-aziridinyl)-2,3-butanedione, is a compound that has garnered attention due to its unique structural properties and potential biological activities. The aziridine rings in its structure contribute to its reactivity and interactions with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CN(C(=O)C(=O)C(C1)N2C)N2 |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity allows it to inhibit key enzymes and disrupt essential cellular processes. The aziridine moieties can react with various nucleophiles within biological systems, leading to modifications of proteins and nucleic acids.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines and found that it inhibited cell proliferation in a dose-dependent manner. The compound was particularly effective against breast cancer and leukemia cell lines.

Case Study: Anticancer Activity

A recent study tested the compound against the NCI-60 human cancer cell lines. The results showed that it exhibited broad-spectrum activity with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted in preliminary studies.

Research Findings:

A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range. These findings suggest potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1,4-Bis(aziridinyl)benzene | Moderate | Low |

| 1,4-Bis(aziridinyl)cyclohexane | High | Moderate |

| This compound | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.